(Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
CAS No.: 87134-87-0
Cat. No.: VC0542751
Molecular Formula: C21H22ClNO5
Molecular Weight: 403.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87134-87-0 |
|---|---|
| Molecular Formula | C21H22ClNO5 |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid;(5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
| Standard InChI | InChI=1S/C17H18ClNO.C4H4O4/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;5-3(6)1-2-4(7)8/h2-6,9-10,15,20H,7-8,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 |
| Standard InChI Key | FGHVSEXHEAUJBT-HFNHQGOYSA-N |
| Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)Cl.C(=C\C(=O)O)\C(=O)O |
| SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound comprises two distinct components:
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(5R)-8-Chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol: A seven-membered benzazepine ring with substituents including a chlorine atom at position 8, a methyl group at position 3, and a phenyl group at position 5. The (5R) configuration indicates a specific stereochemical orientation.
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(Z)-But-2-enedioic acid (Maleic acid): A dicarboxylic acid with a cis-configuration (Z-isomer), known for its role in forming salts and cocrystals to enhance drug solubility .
The linkage between these components likely occurs via esterification or amidation, though the exact bonding site remains unspecified in available literature.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂ClNO₅ |
| Molecular Weight | 403.9 g/mol |
| IUPAC Name | (Z)-but-2-enedioic acid; (5R)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
| Canonical SMILES | CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.C(=CC(=O)O)C(=O)O |
| Solubility | Soluble in DMSO |
| Purity | >98% |
Synthesis and Mechanochemical Considerations
Synthetic Pathways
The synthesis involves two primary steps:
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Benzazepine Core Construction:
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Conjugation with Maleic Acid:
Table 2: Comparative Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Mechanochemical | Solvent-free, high efficiency | Requires specialized equipment |
| Solution Crystallization | High purity | Time-consuming, solvent waste |
Source highlights that maleic acid’s low pKa (1.74 and 5.81) facilitates salt formation with basic amines, enhancing solubility—a critical factor for bioavailability .
Pharmacological Profile
Receptor Interactions
Preclinical studies indicate affinity for dopamine D₁-like receptors, with potential modulation of serotonin (5-HT) and sigma (σ) receptors. For example:
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Dopamine D₁ Antagonism: SCH 23390, a related benzazepine, shows high selectivity for D₁ receptors, suggesting similar behavior in this compound .
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Serotonin Modulation: Indirect effects on 5-HT pathways may contribute to antidepressant-like activity, as observed in rodent models.
Therapeutic Implications
While direct clinical data are lacking, structural analogs demonstrate applications in:
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Neuropsychiatric Disorders: Antidepressant and anxiolytic effects via dopaminergic and serotonergic pathways .
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Renal Function: Dopexamine hydrochloride, another benzazepine derivative, exhibits renal vasodilation, hinting at potential nephroprotective uses .
Physicochemical Stability and Formulation
Stability Profile
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Storage Conditions: Stable at -20°C for long-term storage; degrades at room temperature within weeks.
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Hydrate Formation: Analogous maleate salts (e.g., Gabapentin maleate hydrate) show variable stability, emphasizing the need for controlled humidity during formulation .
Solubility Enhancement
Maleic acid increases aqueous solubility up to 20-fold in related compounds (e.g., Pregabalin maleate), suggesting similar benefits for this hybrid molecule .
Comparative Analysis with Related Benzazepines
Table 3: Structural and Functional Comparisons
The inclusion of maleic acid distinguishes this compound by improving solubility without altering receptor selectivity—a formulation advance over older benzazepines .
Future Directions
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Stereochemical Optimization: Exploring (5S) enantiomers may reveal differential receptor affinities.
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Cocrystal Engineering: Combining with GRAS-listed co-formers (e.g., citric acid) could further enhance solubility .
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In Vivo Efficacy Studies: Prioritizing neuropsychiatric and renal models to validate preclinical potential.
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